Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether
CAS No.:
Cat. No.: VC17227172
Molecular Formula: C20H18O
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
![Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether -](/images/structure/VC17227172.png)
Specification
Molecular Formula | C20H18O |
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Molecular Weight | 274.4 g/mol |
IUPAC Name | 1-methyl-2-(2-phenylmethoxyphenyl)benzene |
Standard InChI | InChI=1S/C20H18O/c1-16-9-5-6-12-18(16)19-13-7-8-14-20(19)21-15-17-10-3-2-4-11-17/h2-14H,15H2,1H3 |
Standard InChI Key | AEVSTRIPAPWMOR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C2=CC=CC=C2OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether belongs to the biphenyl ether family, where two phenyl rings are connected by an oxygen atom. The 2'-methyl and 2-benzyloxy substituents introduce steric and electronic effects that influence reactivity. Key identifiers include:
Property | Value | Source |
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CAS Registry Number | 893739-59-8 | |
Molecular Formula | ||
Molecular Weight | 274.4 g/mol | |
IUPAC Name | 1-(Benzyloxy)-2'-(methyl)-1,1'-biphenyl |
The compound’s structure is confirmed via NMR and mass spectrometry in related isomers, such as 4-benzyloxy-3'-methylbiphenyl (CAS 893737-61-6), which shares the same molecular formula but differs in substituent positions .
Synthesis and Manufacturing
Classical Etherification Routes
Benzyl ethers are typically synthesized via Williamson ether synthesis or nucleophilic substitution. For example, benzyl methyl ether (CAS 538-86-3) is produced by reacting benzyl chloride with methanol in the presence of a base . Similarly, Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether likely forms through a coupling reaction between a biphenyl-derived alcohol and benzyl bromide.
Representative Procedure (Hypothetical):
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Substrate Preparation: 2'-Methyl-2-hydroxybiphenyl is treated with benzyl bromide in tetrahydrofuran (THF).
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Base Activation: Addition of potassium carbonate or triethylamine deprotonates the hydroxyl group.
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Coupling: Refluxing at 60°C for 12 hours yields the benzyl ether .
Physicochemical Properties
Experimental data for this specific compound remain limited, but inferences are drawn from structural analogs:
The methyl and benzyloxy groups enhance hydrophobicity, making the compound suitable for non-polar reaction environments .
Applications and Utility
Pharmaceutical Intermediates
Biphenyl ethers are pivotal in drug design, particularly in kinase inhibitors and anti-inflammatory agents. The methyl group may modulate binding affinity, while the benzyloxy moiety serves as a protecting group during synthesis .
Materials Science
In liquid crystal displays (LCDs), biphenyl derivatives exhibit mesogenic properties. The steric bulk of the benzyl group could stabilize nematic phases, though direct evidence for this compound is lacking .
Perfumery and Fragrance
Simpler benzyl ethers, like benzyl methyl ether, are precursors to benzaldehyde—a common fragrance component . While unconfirmed for this compound, structural similarity suggests potential use in high-value aroma chemicals.
Research Directions and Challenges
Catalytic Functionalization
Gold(I)-catalyzed cycloisomerization, as demonstrated for 2,3-allenylamides, could enable annulation reactions to form polycyclic structures . Testing this compound in similar conditions may yield novel heterocycles.
Isomer-Specific Studies
Positional isomers (e.g., 3'-methyl vs. 2'-methyl) exhibit distinct electronic profiles. Computational studies (DFT) could predict reactivity differences, guiding synthetic efforts .
Environmental Impact
Benzyl ethers are persistent organic pollutants. Biodegradation pathways remain unexplored for this compound, warranting ecotoxicological assays .
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